

Structural Elucidation of trans-2-Enoyl-OPC4-CoA: A Technical Guide

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Compound of Interest

Compound Name: trans-2-Enoyl-OPC4-CoA

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For Researchers, Scientists, and Drug Development Professionals

Abstract

trans-2-Enoyl-OPC4-CoA is a critical intermediate in the biosynthesis of jasmonic acid, a plant hormone vital for growth, development, and defense. Understanding its structure and the pathways it participates in is crucial for the development of novel agrochemicals and therapeutics. This technical guide provides a comprehensive overview of the structural elucidation of trans-2-Enoyl-OPC4-CoA, detailing its biosynthetic pathway, hypothetical experimental protocols for its characterization, and relevant analytical data.

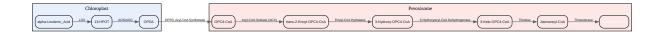
Introduction

trans-2-Enoyl-OPC4-CoA is a cyclopentenone-containing fatty acyl-Coenzyme A derivative. It is formed in the peroxisome during the β -oxidation of 12-oxo-phytodienoic acid (OPDA), a precursor to jasmonic acid. The introduction of a double bond at the α , β -position of the butyryl-CoA side chain by an acyl-CoA oxidase is a key step in the metabolic cascade leading to jasmonic acid.

Biosynthetic Pathway

The formation of **trans-2-Enoyl-OPC4-CoA** is an integral part of the jasmonic acid biosynthetic pathway, which commences in the chloroplast and concludes in the peroxisome.





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Figure 1: Biosynthetic pathway of jasmonic acid, highlighting the formation of **trans-2-Enoyl-OPC4-CoA** in the peroxisome.

Structural Information

The definitive structure of **trans-2-Enoyl-OPC4-CoA** has been established through a combination of chemical synthesis and spectroscopic analysis of related compounds.

Identifier	Value	
Molecular Formula	C35H52N7O18P3S	
SMILES	C/C=C/C[C@H]1INVALID-LINK C/C=C/C(=O)SCCNC(=O)CCNC(=O)INVALID- LINKN3C=NC4=C(N=CN=C43)N)O)OP(=O) (O)O">C@HO	
InChI Key	QSAQFDYWYNLXEC-GUQXGGMCSA-N	
Monoisotopic Mass	983.2302 g/mol	

Table 1: Chemical identifiers for trans-2-Enoyl-OPC4-CoA.

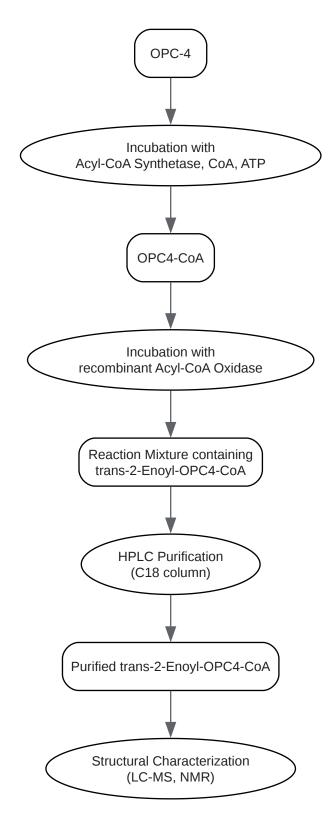
Hypothetical Experimental Protocols for Structural Elucidation

While a dedicated study on the complete structural elucidation of **trans-2-Enoyl-OPC4-CoA** is not readily available in the public domain, the following protocols are based on established methodologies for the synthesis and characterization of similar acyl-CoA esters.



Enzymatic Synthesis and Purification

An experimental workflow for the enzymatic synthesis and purification of **trans-2-Enoyl-OPC4-CoA** would likely involve the following steps:





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Figure 2: Experimental workflow for the enzymatic synthesis and purification of **trans-2-Enoyl-OPC4-CoA**.

Protocol:

- Synthesis of OPC4-CoA: 3-oxo-2-(2'-[Z]-pentenyl)-cyclopentane-1-butyric acid (OPC-4) would be incubated with a suitable acyl-CoA synthetase, Coenzyme A, and ATP in a buffered solution (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl2).
- Enzymatic Conversion: The resulting OPC4-CoA would then be incubated with a purified recombinant acyl-CoA oxidase (ACX) from a plant source known to be active in the jasmonate pathway.
- Purification: The reaction mixture would be subjected to reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column. A gradient of acetonitrile in an aqueous buffer (e.g., 50 mM potassium phosphate, pH 5.3) would be employed to separate trans-2-Enoyl-OPC4-CoA from the starting material and other reaction components.
- Verification: Fractions would be monitored by UV absorbance at 260 nm (adenine ring of CoA) and the fractions corresponding to the product peak would be collected, pooled, and lyophilized.

Mass Spectrometry Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the identification and quantification of acyl-CoA esters.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UHPLC system would be utilized.

Chromatography: A C18 column with a gradient of acetonitrile and water, both containing a small amount of formic acid (e.g., 0.1%) to improve ionization, would be employed for separation.

Mass Spectrometry:



- Expected Precursor Ion [M+H]+: m/z 984.237
- Key Fragmentation Patterns: In positive ion mode, acyl-CoA esters typically exhibit a
 characteristic neutral loss of 507 Da, corresponding to the adenylyl-diphosphate-pantetheine
 portion of the molecule. Another prominent fragment would correspond to the protonated
 pantetheine-4'-phosphate at m/z 428.

Fragment	Expected m/z	Description
[M+H]+	984.237	Protonated molecule
[M-507+H]+	477.167	Acyl-pantetheine fragment
[Pantetheine-4'-P+H]+	428.037	Protonated pantetheine-4'- phosphate

Table 2: Predicted key mass spectral fragments for **trans-2-Enoyl-OPC4-CoA** in positive ion mode.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR would provide definitive structural information. Due to the complexity of the molecule, 2D NMR techniques such as COSY and HSQC would be essential. While specific NMR data for **trans-2-Enoyl-OPC4-CoA** is not published, the expected chemical shifts can be predicted based on the analysis of similar trans-2-enoyl-CoA esters and the OPC-4 moiety.

Expected 1H NMR Chemical Shifts (in D2O):



Proton(s)	Predicted Chemical Shift (ppm)	Multiplicity
Adenine H-2, H-8	~8.0 - 8.5	S
Ribose H-1'	~6.1	d
trans-Enoyl α-H	~6.2	dt
trans-Enoyl β-H	~6.9	dt
Pantetheine methylene groups	~2.4 - 4.2	m
OPC-4 cyclopentanone protons	~1.5 - 3.0	m
OPC-4 pentenyl protons	~5.3 - 5.6	m
OPC-4 terminal methyl	~0.9	t

Table 3: Predicted 1H NMR chemical shifts for key protons in trans-2-Enoyl-OPC4-CoA.

Conclusion

The structural elucidation of **trans-2-Enoyl-OPC4-CoA** relies on a combination of enzymatic synthesis and advanced analytical techniques. While a complete, published dataset for this specific molecule is not yet available, the methodologies and expected data presented in this guide provide a robust framework for its characterization. A thorough understanding of the structure and biosynthesis of this key intermediate will undoubtedly facilitate further research into the intricate signaling network of jasmonates and may pave the way for the development of novel molecules that can modulate plant growth and defense responses.

To cite this document: BenchChem. [Structural Elucidation of trans-2-Enoyl-OPC4-CoA: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15551221#structural-elucidation-of-trans-2-enoyl-opc4-coa]

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